molecular formula C21H20BrNO4 B11659067 ethyl 5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate

ethyl 5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate

Cat. No.: B11659067
M. Wt: 430.3 g/mol
InChI Key: VNBZCTIQQSKDFX-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a bromobenzoyl group and an ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or thiol in a polar solvent like ethanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted indole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of ethyl 5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate is unique due to its indole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H20BrNO4

Molecular Weight

430.3 g/mol

IUPAC Name

ethyl 5-(4-bromobenzoyl)oxy-1-ethyl-2-methylindole-3-carboxylate

InChI

InChI=1S/C21H20BrNO4/c1-4-23-13(3)19(21(25)26-5-2)17-12-16(10-11-18(17)23)27-20(24)14-6-8-15(22)9-7-14/h6-12H,4-5H2,1-3H3

InChI Key

VNBZCTIQQSKDFX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)Br)C(=O)OCC)C

Origin of Product

United States

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